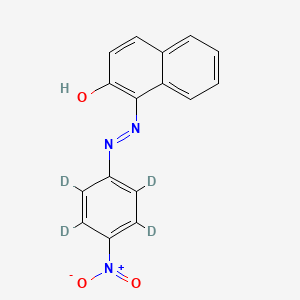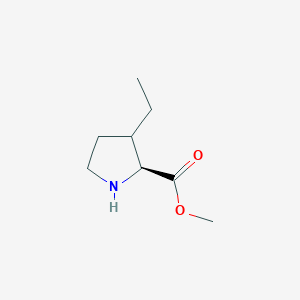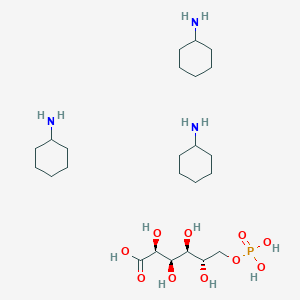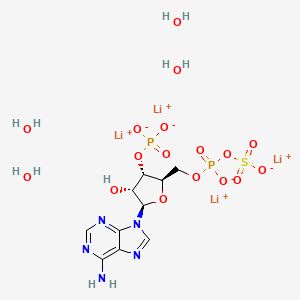![molecular formula C₁₆H₁₉NO₂ B1140365 (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one CAS No. 147406-85-7](/img/structure/B1140365.png)
(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of tricyclic compounds, particularly those incorporating azatricyclo and oxatricyclo structures, provides significant insights into the synthesis and properties of complex organic molecules. These compounds are of interest due to their unique molecular architectures and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of complex tricyclic compounds often involves multi-step processes, including selective reduction, aminomethylation, and cyclization reactions. For instance, the preparation of dinitro-oxa-azatricyclo dodecanones from anionic adducts demonstrates the intricacy of synthesizing such molecules (Atroshchenko et al., 2005).
Molecular Structure Analysis
Crystallographic studies reveal the tricyclic systems often contain rings in chair or boat conformations with equatorial substituents, highlighting the geometric preferences that influence the molecule's reactivity and physical properties. The analysis of compounds like 9-Methyl-8,11,12-trioxatricyclo dodeca-trien-10-one provides insight into the structural features critical for stability and reactivity (Eilers, Bach, & Fröhlich, 1998).
Chemical Reactions and Properties
Chemical transformations, such as base-promoted rearrangements and photocyclizations, play a crucial role in the synthesis and modification of tricyclic compounds. These reactions enable the introduction of functional groups and the formation of new ring systems, as demonstrated in the synthesis of oxatricyclo and azatricyclo derivatives (Marchand & Chou, 1975).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are influenced by the compound's molecular structure. X-ray crystallography provides detailed information on the arrangement of atoms within the crystal lattice and helps predict the physical properties based on molecular geometry.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are determined by the functional groups present and the overall molecular architecture. Studies on compounds like 6-trichloromethyl-9-oxa-5-azatricyclo[6.2.1.01,5]undecan-10-one shed light on the chemical behavior of tricyclic compounds (Yang, Sun, & Zhu, 2011).
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Synthesis
A key application area of this compound and its related structures is in the synthesis and conformational analysis of constrained dipeptide surrogates. These structures have been explored for their potential to study conformation-activity relationships in biologically active peptides. For example, Cluzeau and Lubell (2004) synthesized methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates, which are related to the compound , to serve as novel constrained Ala-Phe dipeptide surrogates (Cluzeau & Lubell, 2004).
Structural Elucidation and Synthesis of Chiral Compounds
Another important application is in the synthesis of chiral compounds, which are crucial in various fields including drug development. Görgen et al. (1989) synthesized chiral 12-phenyl(2H)dodecanoic acids, which share structural similarities with the compound . Their work provided insights into the stereochemical course of biosynthesis in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).
Development of Novel Heterocyclic Systems
Compounds with similar structures are used in creating new heterocyclic systems. Donchak et al. (1984) investigated the interaction of 1-aryl-3-R-3-(2′-oxo-cycloalkyl)-1-propanones, closely related to the compound , with bifunctional nucleophiles. This led to the formation of derivatives of 1,9a-tetra(tri)-methylene-9-oxa(aza)-4a-aza-1,2,4a,9a-tetrahydrofluorene, demonstrating the compound's relevance in heterocyclic chemistry (Donchak, Saverchenko, Kaminskii, & Tilichenko, 1984).
Photolysis and Rearrangement Studies
The compound and its analogs are also significant in studies involving photolysis and rearrangement. Nakazawa et al. (1988) explored the ethanol solution of 12-oxatricyclo[7.2.1.02,8]dodeca-2(8),3,6,10-tetraen-5-one, related to the query compound, under irradiation. This resulted in the formation of 8H-3-oxaheptalen-8-one, showcasing the compound's utility in photochemical studies (Nakazawa, Ishihara, Jinguji, Yamaguchi, Yamochi, & Murata, 1988).
Applications in Electrocatalytic Oxidation Studies
This compound's framework is also instrumental in electrocatalytic oxidation studies. Kashiwagi et al. (1999) used a chiral nitroxyl radical structurally related to this compound in the electrooxidation of (R)- and (S)-1-phenylethanol, demonstrating its application in chiral discrimination in electrocatalysis (Kashiwagi, Uchiyama, Kurashima, Kikuchi, & Anzai, 1999).
Eigenschaften
IUPAC Name |
(2R,6R,8R,12S)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16-14-9-12-7-4-8-13(12)17(14)15(10-19-16)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUWXJPBSIHKT-KBUPBQIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3C(=O)OCC(N3C2C1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]3C(=O)OC[C@@H](N3[C@@H]2C1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652441 |
Source


|
| Record name | (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one | |
CAS RN |
147406-85-7 |
Source


|
| Record name | (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)





